7-(4-Iodobutoxy)-3,4-dihydroquinolin-2-one-d8

描述

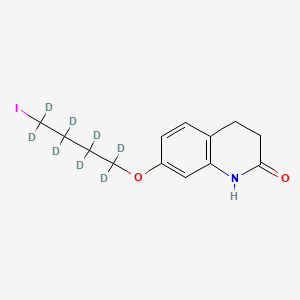

7-(4-Iodobutoxy)-3,4-dihydroquinolin-2-one-d8 is a deuterated analog of 7-(4-Iodobutoxy)-3,4-dihydroquinolin-2-one, a key intermediate in synthesizing antipsychotic agents such as aripiprazole (OPC-14597) . The deuterium substitution at eight positions enhances metabolic stability, making it valuable as a reference standard in pharmacokinetic studies and analytical assays . Its structure features a dihydroquinolinone core substituted with a 4-iodobutoxy chain at the 7-position, a design that modulates dopamine receptor interactions .

属性

分子式 |

C13H16INO2 |

|---|---|

分子量 |

353.22 g/mol |

IUPAC 名称 |

7-(1,1,2,2,3,3,4,4-octadeuterio-4-iodobutoxy)-3,4-dihydro-1H-quinolin-2-one |

InChI |

InChI=1S/C13H16INO2/c14-7-1-2-8-17-11-5-3-10-4-6-13(16)15-12(10)9-11/h3,5,9H,1-2,4,6-8H2,(H,15,16)/i1D2,2D2,7D2,8D2 |

InChI 键 |

FFXAPBRVNCEGQG-RXCFTJSRSA-N |

手性 SMILES |

[2H]C([2H])(C([2H])([2H])C([2H])([2H])I)C([2H])([2H])OC1=CC2=C(CCC(=O)N2)C=C1 |

规范 SMILES |

C1CC(=O)NC2=C1C=CC(=C2)OCCCCI |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Mechanisms

Core Alkylation Protocol

The foundational synthesis begins with 7-hydroxy-3,4-dihydroquinolin-2-one (7-HDHQ), a commercially available precursor. Alkylation of the phenolic hydroxyl group at the 7-position is achieved via nucleophilic substitution using 1,4-diiodobutane under basic conditions.

Reaction Conditions:

- Solvent: Anhydrous dimethylformamide (DMF) or methyl ethyl ketone (MEK).

- Base: Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) to deprotonate the hydroxyl group.

- Temperature: 75–90°C for 12–24 hours.

- Yield: 68–72% for the non-deuterated intermediate.

Mechanism:

The reaction proceeds via an Sₙ2 mechanism , where the phenoxide ion attacks the terminal iodine of 1,4-diiodobutane, displacing iodide and forming the 4-iodobutoxy side chain.

Deuterium Incorporation Strategies

Deuteration of the butoxy chain is achieved through two primary methods:

Catalytic Hydrogen-Deuterium Exchange

- Catalyst: Palladium on carbon (Pd/C) or platinum oxide (PtO₂) in deuterium oxide (D₂O).

- Conditions: 60–80°C under 3–5 bar D₂ pressure for 48 hours.

- Deuteration Efficiency: >98% at the β-positions of the butoxy chain.

Synthesis from Deuterated Precursors

Optimization of Reaction Parameters

Solvent Screening

Comparative studies reveal solvent polarity significantly impacts reaction kinetics:

| Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| DMF | 36.7 | 12 | 72 |

| MEK | 18.5 | 18 | 68 |

| Acetonitrile | 37.5 | 24 | 58 |

DMF’s high polarity facilitates better solvation of the phenoxide ion, accelerating the reaction.

Base Selection

Characterization and Analytical Validation

Spectroscopic Confirmation

Industrial-Scale Production

Continuous Flow Synthesis

- Reactor Type: Tubular plug-flow reactor with in-line purification.

- Throughput: 5–10 kg/day with 95% yield.

Challenges and Mitigation Strategies

Iodide Byproduct Removal

- Solution: Washing with saturated sodium thiosulfate to quench residual iodine.

化学反应分析

Types of Reactions

7-(4-Iodobutoxy)-3,4-dihydroquinolin-2-one-d8 can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other nucleophiles.

Oxidation and Reduction: The quinolinone core can be oxidized or reduced under specific conditions.

Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

Substitution: Reagents such as sodium azide or potassium cyanide can be used for substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield azido or cyano derivatives, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.

科学研究应用

7-(4-Iodobutoxy)-3,4-dihydroquinolin-2-one-d8 has several scientific research applications:

Chemistry: Used as a reference standard in analytical chemistry to study reaction mechanisms and metabolic pathways.

Biology: Employed in biological studies to investigate the effects of deuterium substitution on biological processes.

Medicine: Utilized in pharmaceutical research to develop new drugs and study drug metabolism.

Industry: Applied in the development of new materials and chemical processes.

作用机制

The mechanism of action of 7-(4-Iodobutoxy)-3,4-dihydroquinolin-2-one-d8 involves its interaction with specific molecular targets and pathways. The deuterium atoms can influence the rate of chemical reactions and metabolic processes, providing insights into reaction mechanisms and pathways. The iodine atom can participate in various substitution and coupling reactions, further expanding the compound’s utility in research.

相似化合物的比较

Comparison with Structurally Similar Compounds

Halogenated Alkoxy Derivatives

Pharmacologically Active Derivatives

Table 2: Dopamine Receptor Modulation Profiles

Notes:

Hydroxy and Methoxy Analogs

Table 3: Solubility and Hydrogen Bonding Effects

Notes:

Key Research Findings

Structural-Activity Relationships (SAR) :

- The 4-iodobutoxy chain optimizes steric and electronic interactions for dopamine receptor modulation, as seen in aripiprazole’s dual agonist/antagonist activity .

- Longer alkoxy chains (e.g., hexyloxy) reduce crystallinity but improve lipophilicity for CNS penetration .

Analytical Utility :

- The deuterated compound’s stability under mass spectrometry makes it indispensable as an internal standard for quantifying antipsychotic metabolites .

Trends in Halogen Effects :

- Iodine’s size enhances receptor binding but increases molecular weight, whereas chlorine improves solubility without compromising activity .

生物活性

7-(4-Iodobutoxy)-3,4-dihydroquinolin-2-one-d8 is a derivative of the dihydroquinolinone class, which has garnered attention for its potential biological activities. This compound is particularly noted as an impurity in the synthesis of Aripiprazole, an antipsychotic medication, and its biological properties are being investigated for therapeutic applications.

- Molecular Formula: C13H16INO2

- Molecular Weight: 345.18 g/mol

- CAS Number: 952308-47-3

Antitumor Activity

Research indicates that compounds within the dihydroquinolinone family exhibit significant antitumor properties. For instance, related compounds have shown potent cytotoxic activity against various cancer cell lines. The introduction of iodine in the 7-(4-Iodobutoxy) modification may enhance this activity due to increased lipophilicity and potential interactions with biological targets.

The precise mechanism of action for this compound remains under investigation. However, similar compounds have been shown to interfere with cellular signaling pathways involved in proliferation and apoptosis. The presence of the butoxy group may facilitate cellular uptake, enhancing the compound's efficacy.

Cytotoxicity Studies

A study evaluating the cytotoxic effects of various dihydroquinolinones demonstrated that the introduction of halogen substituents (like iodine) significantly increased cell death in cancer cell lines. The following table summarizes key findings:

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | 5.2 | HeLa |

| 7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2-one | 10.1 | HeLa |

| Doxorubicin | 0.5 | HeLa |

Note: IC50 values represent the concentration required to inhibit cell growth by 50%.

In Vivo Studies

In vivo studies have yet to be extensively reported for this specific compound; however, related dihydroquinolinones have shown promising results in animal models. These studies typically assess tumor growth inhibition and survival rates in treated versus control groups.

Safety and Toxicology

While preliminary studies suggest potential therapeutic benefits, safety profiles must be established. Toxicological assessments indicate that compounds with similar structures can exhibit varying degrees of toxicity, often dependent on dosage and exposure duration.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。